N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S2 and its molecular weight is 498.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity of Derivatives
A study focused on the synthesis and activity of several compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which are structurally related to the queried compound. These compounds were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. Among them, certain hydrochloride salts showed anti-inflammatory activity, indicating potential therapeutic applications (Lynch et al., 2006).
Electrophysiological Activity in Cardiac Applications
Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound , revealed that these compounds have significant cardiac electrophysiological activity. They were found to be potent selective class III agents, suggesting their utility in cardiac applications (Morgan et al., 1990).
Microwave-mediated Synthesis for Heterocycles
In a study on the efficient synthesis of benzothiazole-based heterocycles, a reaction involving a related compound was investigated. These benzothiazole derivatives have potential applications in the synthesis of novel heterocycles, which are often used in various fields of chemical research (Darweesh et al., 2016).
Use in Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with a benzenesulfonamide derivative group was synthesized. It exhibited properties like high singlet oxygen quantum yield, which are important for Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin et al., 2020).
Corrosion Inhibition in Steel
Benzothiazole derivatives, structurally similar to the queried compound, were synthesized to study their corrosion inhibiting effect on steel in a 1 M HCl solution. These inhibitors showed high inhibition efficiencies and stability, indicating their potential use in protecting metals from corrosion (Hu et al., 2016).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-15-10-11-18(29-4)19-20(15)30-22(23-19)25(13-7-12-24(2)3)21(26)16-8-6-9-17(14-16)31(5,27)28;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKKDKOXTPSYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.